molecular formula C15H17Br2NO2S2 B3862958 2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl 3-methyl-1-piperidinecarbodithioate

2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl 3-methyl-1-piperidinecarbodithioate

Cat. No. B3862958
M. Wt: 467.2 g/mol
InChI Key: WVXUIXINYPYVRB-UHFFFAOYSA-N
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Description

2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl 3-methyl-1-piperidinecarbodithioate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BR-DIM, which stands for brominated derivative of 1,3-diindolylmethane. In

Scientific Research Applications

BR-DIM has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties, including the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). BR-DIM has also been studied for its potential as a chemopreventive agent, which can help prevent the development of cancer in healthy individuals.

Mechanism of Action

The mechanism of action of BR-DIM is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and survival. BR-DIM has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and DNA methyltransferases, which are involved in the regulation of gene expression. This may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
BR-DIM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). BR-DIM has also been shown to modulate the immune system, increasing the activity of natural killer cells and enhancing the production of cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using BR-DIM in lab experiments is its specificity for cancer cells. It has been shown to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using BR-DIM in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on BR-DIM. One area of interest is the development of new cancer treatments based on this compound. Another area of interest is the investigation of the molecular mechanisms underlying its anti-cancer properties. Additionally, there is potential for BR-DIM to be used in other areas of scientific research, such as immunology and neurobiology. Further studies are needed to fully explore the potential applications of this compound.

properties

IUPAC Name

[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Br2NO2S2/c1-9-3-2-4-18(7-9)15(21)22-8-13(19)11-5-10(16)6-12(17)14(11)20/h5-6,9,20H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXUIXINYPYVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=S)SCC(=O)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Br2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320162
Record name [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate

CAS RN

331869-69-3
Record name [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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